N-(3-bromophenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target enzyme, leading to changes in the enzyme’s activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how N-(3-bromophenyl)-2,2-dimethylpropanamide interacts with its target and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-bromobenzoyl chloride with 2,2-dimethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-bromobenzoyl chloride+2,2-dimethylpropanamidetriethylaminethis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Concentrated sulfuric acid and nitric acid for nitration.
Major Products Formed:
Substitution Reactions: N-(3-azidophenyl)-2,2-dimethylpropanamide or N-(3-thiophenyl)-2,2-dimethylpropanamide.
Reduction Reactions: N-(3-bromophenyl)-2,2-dimethylpropanamine.
Oxidation Reactions: N-(3-nitrophenyl)-2,2-dimethylpropanamide.
Scientific Research Applications
N-(3-bromophenyl)-2,2-dimethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
- N-(3-fluorophenyl)-2,2-dimethylpropanamide
- N-(3-chlorophenyl)-2,2-dimethylpropanamide
- N-(3-iodophenyl)-2,2-dimethylpropanamide
Comparison: N-(3-bromophenyl)-2,2-dimethylpropanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its fluorine, chlorine, and iodine analogs. The bromine atom’s size and polarizability can influence the compound’s reactivity and binding interactions, making it suitable for specific applications where other halogenated analogs may not be as effective.
Properties
IUPAC Name |
N-(3-bromophenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJYXDKEMCTTAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.